N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Description
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is a complex organic compound with a unique structure that combines a piperazine ring, a thiourea group, and a thienylcarbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
Molecular Formula |
C19H21ClN4O2S2 |
|---|---|
Molecular Weight |
437g/mol |
IUPAC Name |
N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-2-17(25)24-9-7-23(8-10-24)15-6-5-13(12-14(15)20)21-19(27)22-18(26)16-4-3-11-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,22,26,27) |
InChI Key |
WPKITTIVOCHPBT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with 2-thienyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Uniqueness
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is unique due to its combination of a piperazine ring, a thiourea group, and a thienylcarbonyl moiety This structure imparts specific chemical and biological properties that may not be present in similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
